molecular formula C15H26 B14256055 1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene CAS No. 189507-61-7

1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene

Katalognummer: B14256055
CAS-Nummer: 189507-61-7
Molekulargewicht: 206.37 g/mol
InChI-Schlüssel: JGUQTZIYHLPVBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of germacrene derivatives, which undergo cyclization to form the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the cyclodecane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas in the presence of a catalyst for reduction, and halogens or other electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1,5-Dimethyl-8-(propan-2-ylidene)cyclodec-1-ene include:

  • (1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene
  • 1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethylidene)-, (E,E)-
  • Germacrene B .

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the propan-2-ylidene group, which imparts unique chemical and physical properties .

Eigenschaften

CAS-Nummer

189507-61-7

Molekularformel

C15H26

Molekulargewicht

206.37 g/mol

IUPAC-Name

1,5-dimethyl-8-propan-2-ylidenecyclodecene

InChI

InChI=1S/C15H26/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,14H,5,7-11H2,1-4H3

InChI-Schlüssel

JGUQTZIYHLPVBU-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC=C(CCC(=C(C)C)CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.